molecular formula C7H6F2N2S B1597958 (2,6-Difluorophenyl)thiourea CAS No. 59772-31-5

(2,6-Difluorophenyl)thiourea

Cat. No. B1597958
CAS RN: 59772-31-5
M. Wt: 188.2 g/mol
InChI Key: AWPKXPUZILRUDJ-UHFFFAOYSA-N
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Description

“(2,6-Difluorophenyl)thiourea” is an organosulfur compound that belongs to the family of thioureas . It has a molecular formula of C7H6F2N2S and an average mass of 188.198 Da .


Molecular Structure Analysis

The molecular structure of “(2,6-Difluorophenyl)thiourea” consists of a thiourea group (NH2-CS-NH2) attached to a 2,6-difluorophenyl group .


Physical And Chemical Properties Analysis

“(2,6-Difluorophenyl)thiourea” is a solid substance with a density of 1.5±0.1 g/cm3. It has a boiling point of 240.4±50.0 °C at 760 mmHg and a flash point of 99.2±30.1 °C .

Scientific Research Applications

    Molecular Imprinted Polymers (MIPs)

    • Application : Thiourea derivatives are expected to be potential monomers of As (III) molecular imprinted polymers (MIPs) which are used to specifically recognize As (III) .

    Synthesis of Substances

    • Application : “(2,6-Difluorophenyl)thiourea” can be used in the synthesis of other substances .

Safety And Hazards

“(2,6-Difluorophenyl)thiourea” is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(2,6-difluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPKXPUZILRUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382562
Record name (2,6-Difluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluorophenyl)thiourea

CAS RN

59772-31-5
Record name (2,6-Difluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-Difluorophenyl)thiourea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Benzoyl chloride (5.44 g, 38 mmol) was added dropwise to a solution of ammonium thiocyanate (2.55 g, 42.6 mmol) in acetone. Solution was refluxed for 10 minutes at which time a solution of 2,6-difluoro-aniline (5.0 g, 38.8 mmol) in acetone was added dropwise and the solution refluxed for approximately 5 minutes. The solution was then poured into 500 mL of water and a resulting solid precipitated out. The separated crystalline solid was collected by filtration and then heated in a NaOH solution (3 g in 50 mL H2O). The solution was acidified with conc. HCl, then made slightly basic using conc. NH4OH. Crystalline solid was seen and collected to obtain (2,6-difluoro-phenyl)-thiourea. A mixture of the thiourea (5.7 g, 30.3 mmol), AcONa (2.43 g) and ClCH2CO2H (2.86 g) in AcOH (20 mL) was heated to reflux at 130 C.° for four hours. The mixture was poured onto water and the formed solid was isolated by filtration. It was washed with water to give the desired thiazolidinone (a compound of formula IV in which R is 2,6-difluorophenyl) (6.75 g, 29.6 mmol). A mixture of the thiazolidinone (200 mg, 0.8 mmol), 6-formyl quinoline (137 mg, 0.8 mmol) and AcONa (211 mg, 2.4 mmol) in AcOH (10 mL) was heated to reflux at 130 C.° for 2 days. Water was added to the solution and generated a solid that was collected by filtration and washed with water, followed by desiccation in vacuo to afford the title compound as a yellow solid. ES (±) MS m/e=368.0 (M+H). HPLC (rt)−4.53 m
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Demir, C Türkeş, Öİ Küfrevioğlu… - Chemistry & …, 2023 - Wiley Online Library
Cancer is a serious problem affecting the health of all human societies. Chemotherapy refers to the use of drugs to kill cancer or the origin of cancer. In the past three decades, …
Number of citations: 5 onlinelibrary.wiley.com
X Wu, J Shen, T Ye, H Cao, M Yuan, F Yin… - Journal of Hazardous …, 2022 - Elsevier
Thiourea derivatives are expected to be potential monomers of As(Ш) molecular imprinted polymers (MIPs) which are used to specifically recognize As(Ш). However, the specific …
Number of citations: 6 www.sciencedirect.com
X Wu, J Shen, T Ye, H Cao, M Yuan, F Yin… - Available at SSRN … - papers.ssrn.com
Thiourea derivatives are expected to be potential monomers of As (Ш) molecular imprinted polymers (MIPs) which are used to specifically recognize As (Ш). However, the specific …
Number of citations: 0 papers.ssrn.com
F Mayr, R Brimioulle, T Bach - The Journal of Organic Chemistry, 2016 - ACS Publications
A chiral (1R,2R)-diaminocyclohexane-derived bisthiourea was found to exhibit a significant asymmetric induction in the intramolecular [2 + 2] photocycloaddition of 2,3-dihydropyridone-…
Number of citations: 50 pubs.acs.org
L Venkataramana, RMN Kalla… - Organic …, 2021 - acgpubs.org
A pioneering class of urea/thiourea derivatives of naphthalene-1, 5-diamine was synthesized in excellent yields (89-96%) by one-pot procedure via treatments with phenyl isocyanates …
Number of citations: 2 www.acgpubs.org
YP Wu, Y Wang, JH Li, RH Li, J Wang, SX Li… - Journal of Molecular …, 2021 - Elsevier
In order to develop novel herbicides, a series of novel acylthiourea derivatives containing methylsulfone were synthesized and characterized by melting point, elemental analysis, …
Number of citations: 9 www.sciencedirect.com
B Mathew, P Ruiz, S Dutta, JT Entrekin, S Zhang… - European Journal of …, 2021 - Elsevier
ALS is a rare type of progressive neurological disease with unknown etiology. It results in the gradual degeneration and death of motor neurons responsible for controlling the voluntary …
Number of citations: 2 www.sciencedirect.com
L Yang - 2013 - era.ed.ac.uk
This thesis has been submitted in fulfilment of the requirements for a postgraduate degree (eg PhD, MPhil, DClinPsychol) at th Page 1 This thesis has been submitted in fulfilment of the …
Number of citations: 2 era.ed.ac.uk
Z Li, G Zhu, X Liu, T Gao, F Fang, X Dou, Y Li… - European Journal of …, 2023 - Elsevier
An indolin-2-(4-thiazolidinone) scaffold was previously shown to be a novel chemotype for JNK3 inhibition. However, more in vivo applications were limited due to the unconfirmed …
Number of citations: 2 www.sciencedirect.com
S Rajpal, P Mishra, B Mizaikoff - International Journal of Molecular …, 2023 - mdpi.com
The rational design of molecularly imprinted polymers has evolved along with state-of-the-art experimental imprinting strategies taking advantage of sophisticated computational tools. …
Number of citations: 7 www.mdpi.com

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